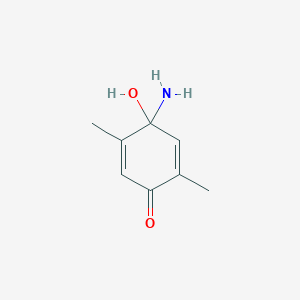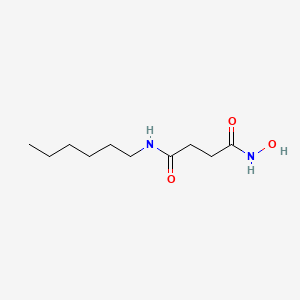
N~1~-Hexyl-N~4~-hydroxybutanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Hexyl-N~4~-hydroxybutanediamide is a chemical compound with the molecular formula C10H22N2O2 It is an amide derivative that features both hexyl and hydroxybutane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Hexyl-N~4~-hydroxybutanediamide typically involves the reaction of hexylamine with 4-hydroxybutanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process generally involves:
Activation of the Carboxylic Acid: The carboxylic acid group of 4-hydroxybutanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amide Bond Formation: The activated carboxylic acid reacts with hexylamine to form N1-Hexyl-N~4~-hydroxybutanediamide. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
In an industrial setting, the production of N1-Hexyl-N~4~-hydroxybutanediamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-Hexyl-N~4~-hydroxybutanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N1-Hexyl-N~4~-butanediamide.
Reduction: Formation of N1-Hexylbutanediamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-Hexyl-N~4~-hydroxybutanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-Hexyl-N~4~-hydroxybutanediamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
N~1~-Hexyl-N~4~-butanediamide: Lacks the hydroxy group, leading to different chemical properties and reactivity.
N~1~-Hexyl-N~4~-hydroxyhexanediamide: Contains a longer carbon chain, which may affect its solubility and interaction with biological molecules.
Uniqueness
N~1~-Hexyl-N~4~-hydroxybutanediamide is unique due to the presence of both hexyl and hydroxybutane groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
CAS No. |
91990-27-1 |
|---|---|
Molecular Formula |
C10H20N2O3 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-hexyl-N'-hydroxybutanediamide |
InChI |
InChI=1S/C10H20N2O3/c1-2-3-4-5-8-11-9(13)6-7-10(14)12-15/h15H,2-8H2,1H3,(H,11,13)(H,12,14) |
InChI Key |
AWBDSBQLHVOHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride](/img/structure/B14361057.png)
![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14361063.png)
![1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol](/img/structure/B14361068.png)
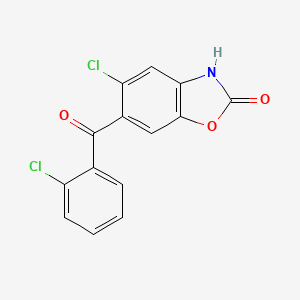
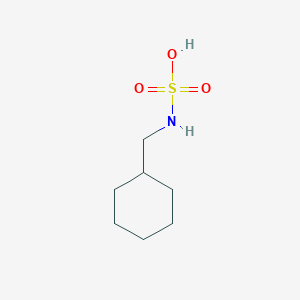
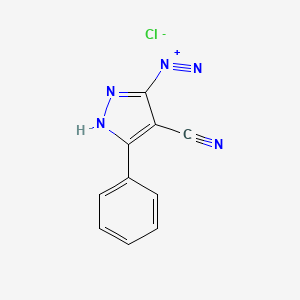
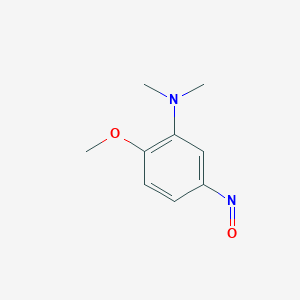
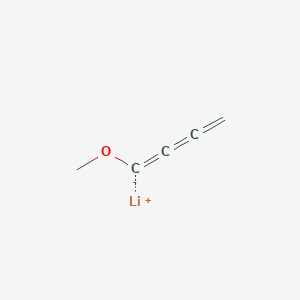
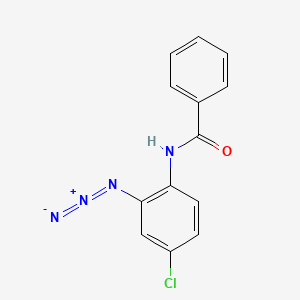
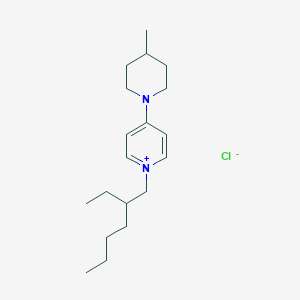
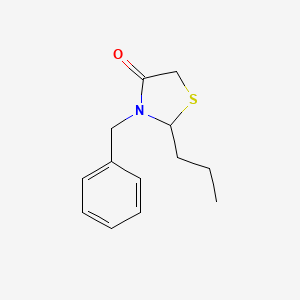
![4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14361121.png)
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate](/img/structure/B14361123.png)
